C646

Description

Properties

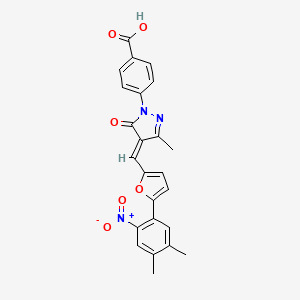

IUPAC Name |

4-[(4E)-4-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O6/c1-13-10-20(21(27(31)32)11-14(13)2)22-9-8-18(33-22)12-19-15(3)25-26(23(19)28)17-6-4-16(5-7-17)24(29)30/h4-12H,1-3H3,(H,29,30)/b19-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKJYZZSCQBJGB-XDHOZWIPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=C(C=C4)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)/C=C/3\C(=NN(C3=O)C4=CC=C(C=C4)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the In Vitro Biological Effects of C646

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the in vitro biological activities of C646, a selective inhibitor of the p300/CBP histone acetyltransferases. It details its mechanism of action, impact on cellular processes and signaling pathways, and provides standardized protocols for its experimental application.

Core Mechanism of Action

This compound is a potent, cell-permeable, and reversible small molecule inhibitor of the histone acetyltransferases (HATs) p300 and its paralog, CREB-binding protein (CBP).[1] It acts as a competitive inhibitor with respect to acetyl-CoA, binding to the Lys-CoA pocket of p300. The inhibition is highly selective for p300/CBP over other HATs such as PCAF, GCN5, and MOZ.[2]

By inhibiting p300/CBP HAT activity, this compound prevents the acetylation of both histone and non-histone protein targets.[2] A primary consequence is the reduction of histone acetylation, particularly at H3 and H4 tails, which leads to a more condensed chromatin structure and repression of gene transcription.[3][4] This disruption of transcription, especially of genes involved in cell proliferation and survival, forms the basis of its anti-neoplastic effects.[1] this compound has been shown to block the dynamic acetylation of H3K4me3 across the promoter and start-site of inducible genes, thereby disrupting the association of RNA polymerase II and subsequent gene activation.[3]

Key Biological Effects In Vitro

This compound elicits a range of biological effects across various cell types, primarily studied in the context of oncology. These effects stem from its ability to modulate gene expression through the inhibition of p300/CBP.

A predominant effect of this compound is the induction of cell cycle arrest. The specific phase of arrest can be cell-type dependent.

-

G1 Arrest: In AML1-ETO-positive acute myeloid leukemia (AML) cells, this compound treatment evokes partial cell cycle arrest in the G1 phase.[5][6]

-

G2/M Arrest: In pancreatic cancer cell lines, this compound treatment leads to an increased proportion of cells in the G2/M phase.[7] This is associated with the downregulation of G2/M regulatory proteins, including Cyclin B1 and CDK1.[7][8]

This compound is a potent inducer of apoptosis in numerous cancer cell lines.

-

In androgen-sensitive and castration-resistant prostate cancer cells, a 20 μM concentration of this compound induces apoptosis.[3]

-

In gastric cancer cell lines, this compound promotes apoptosis, an effect correlated with changes in the expression of Bcl-2 family proteins.[9]

-

For pancreatic cancer cells, treatment with 30 µM this compound for 48 hours significantly increases the proportion of apoptotic cells, as measured by Annexin V staining.[8][10]

The compound effectively suppresses the proliferative and clonogenic capacity of cancer cells.

-

In AML cells, this compound inhibits cellular proliferation and reduces colony formation.[5][6]

-

For pancreatic cancer cells, this compound reduces cell proliferation, DNA synthesis, and clonogenic growth in a dose-dependent manner.[7]

-

Autophagy: this compound has been shown to induce autophagy in addition to apoptosis and cell cycle arrest.[3]

-

Radiosensitization: In non-small cell lung carcinoma (NSCLC) cells, this compound enhances sensitivity to ionizing radiation by promoting mitotic catastrophe.[11][12]

-

Inhibition of EMT: this compound can reverse the epithelial-to-mesenchymal transition (EMT) in human peritoneal mesothelial cells by blocking the TGF-β1/Smad3 signaling pathway.[13]

-

Suppression of Migration and Invasion: In gastric cancer cell lines, this compound treatment suppressed migration and invasion capabilities, which was associated with reduced expression of MMP7 and MMP9.[9]

Modulation of Signaling Pathways

This compound impacts several critical signaling pathways often dysregulated in disease. Its effects are primarily due to the transcriptional repression of key pathway components.

-

NF-κB Pathway: In prostate cancer, this compound-induced apoptosis is associated with interference in the NF-κB pathway.[3][4] this compound has also been shown to reduce pro-inflammatory gene expression by inhibiting NF-κB signaling in macrophages.[14]

-

Androgen Receptor (AR) Pathway: The apoptotic effect of this compound in prostate cancer cells is also linked to the disruption of the AR signaling pathway.[3][4]

-

TGF-β1/Smad3 Pathway: this compound can reverse high glucose-induced EMT by inhibiting the TGF-β1/Smad3 signaling pathway in human peritoneal mesothelial cells.[13]

-

Survival Pathways: In gastric cancer, this compound treatment leads to differential expression of oncogenic signaling molecules including c-Met and Akt.[9]

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound activity from in vitro studies.

| Parameter | Value | Assay Type | Target/Cell Line | Reference |

| Ki | 400 nM | Cell-free HAT assay | p300 | [3][4] |

| IC50 | 1.6 µM | Cell-free HAT assay | p300 | [15] |

| IC50 | 40 µM | MTT proliferation assay | Goat Adipose-Derived Stem Cells (gADSCs) | [16] |

| % Inhibition | 86% at 10 µM | In vitro HAT assay | p300 | [3][4] |

| Effective Conc. | 20 µM | Apoptosis Induction | Prostate cancer cells | [3][4] |

| Effective Conc. | 25 µM | Reduction of H3/H4 acetylation | C3H10T1/2 mouse fibroblasts | [3] |

| Effective Conc. | 20-30 µM | Inhibition of H3 acetylation | MIAPaCa2 and PSN1 pancreatic cancer cells | [7] |

| Effective Conc. | 10 µM | Inhibition of cell growth | Melanoma and NSCL cancer cell lines |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro studies involving this compound.

This protocol is used to determine the direct inhibitory effect of this compound on p300 enzymatic activity.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM HEPES (pH 7.9), 5 mM DTT, 80 µM EDTA, and 40 µg/ml BSA.[3][4]

-

Component Assembly: In each reaction tube, combine 5 nM recombinant p300 enzyme and 100 µM of a histone H4 peptide substrate (e.g., H4-15).[3][4]

-

Inhibitor Addition: Add this compound over a range of concentrations. Ensure the final DMSO concentration is constant and low (<5%).[3][4]

-

Pre-incubation: Incubate the mixture at 30°C for 10 minutes.[3][4]

-

Reaction Initiation: Start the reaction by adding a 1:1 mixture of unlabeled acetyl-CoA and ¹⁴C-labeled acetyl-CoA to a final concentration of 20 µM.[3][4]

-

Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a PhosphorImager plate to quantify the incorporation of ¹⁴C-acetate into the histone peptide. Calculate IC50 values from the dose-response curve.[4]

This method assesses the effect of this compound on histone acetylation levels within cells.

-

Cell Culture and Treatment: Culture cells (e.g., pancreatic cancer cells, fibroblasts) to the desired confluency. Treat with various concentrations of this compound or a vehicle control (DMSO) for the specified time.[4][7]

-

Histone Isolation: Harvest the cells and isolate histones using an acid extraction protocol.[4]

-

Protein Quantification: Determine the protein concentration of the histone extracts.

-

SDS-PAGE and Transfer: Separate equal amounts of histone proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[4]

-

Immunoblotting: Block the membrane and incubate overnight with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3K9, anti-acetyl-H4) and a loading control (e.g., anti-total H3).[4][7]

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.[13]

This protocol is for determining the effect of this compound on cell cycle distribution.

-

Cell Treatment: Treat cells with this compound at the desired concentration (e.g., 30 µM) for various time points (e.g., 24, 48, 72 hours).[7][16]

-

Cell Harvest: Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.[8]

-

Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the DNA dye fluorescence is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]

References

- 1. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | histone acetyltransferase p300 inhibitor | TargetMol [targetmol.com]

- 5. A histone acetyltransferase p300 inhibitor this compound induces cell cycle arrest and apoptosis selectively in AML1-ETO-positive AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Histone Acetyltransferase p300 Inhibitor this compound Induces Cell Cycle Arrest and Apoptosis Selectively in AML1-ETO-Positive AML Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound inhibits G2/M cell cycle-related proteins and potentiates anti-tumor effects in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Histone acetyltransferase p300/CBP inhibitor this compound blocks the survival and invasion pathways of gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound, a selective small molecule inhibitor of histone acetyltransferase p300, radiosensitizes lung cancer cells by enhancing mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, a selective small molecule inhibitor of histone acetyltransferase p300, radiosensitizes lung cancer cells by enhancing mitotic catastrophe. | Semantic Scholar [semanticscholar.org]

- 13. Histone acetyltransferase inhibitor this compound reverses epithelial to mesenchymal transition of human peritoneal mesothelial cells via blocking TGF-β1/Smad3 signaling pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The histone acetyltransferase p300 inhibitor this compound reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. Effects of the histone acetylase inhibitor this compound on growth and differentiation of adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]

C646: A Technical Guide to the Discovery, Development, and Application of a p300/CBP Histone Acetyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor C646, a widely used tool for studying the function of the homologous histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). We will delve into its discovery, mechanism of action, and the experimental protocols used for its characterization, supported by quantitative data and visual diagrams of relevant biological pathways and workflows.

Introduction and Discovery

The E1A-associated protein p300 and its paralog CBP are crucial transcriptional co-activators that play a pivotal role in a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] They function, in part, through their intrinsic histone acetyltransferase (HAT) activity, which involves transferring an acetyl group from acetyl-CoA to lysine residues on histone tails, leading to a more relaxed chromatin structure that facilitates gene transcription.[3] Given their central role in gene regulation, the dysregulation of p300/CBP activity has been implicated in various diseases, most notably cancer, making them attractive therapeutic targets.[4][5]

The discovery of this compound stemmed from a structure-based, in silico virtual screening approach aimed at identifying a potent and selective small molecule inhibitor that targets the active site of p300.[4][6] This computational strategy led to the identification of a pyrazolone-containing compound, this compound, which was found to be a competitive inhibitor of p300.[4][6] Subsequent studies validated its utility as a pharmacological probe for interrogating p300/CBP function in various biological contexts.[6]

Mechanism of Action

This compound functions as a reversible and competitive inhibitor with respect to Acetyl-CoA, binding to the Lys-CoA binding pocket of the p300/CBP HAT domain.[7] Structural studies and mutational analyses have confirmed that this compound interacts with key residues within this pocket, including Thr1411, Trp1466, Tyr1467, and Arg1410.[8] By occupying this site, this compound effectively blocks the binding of Acetyl-CoA, thereby preventing the acetylation of histone and non-histone protein substrates. This leads to a global reduction in histone acetylation, particularly at sites like H3K18 and H3K27, which are characteristic marks of p300/CBP activity.[9][10][11] The inhibition of p300/CBP-mediated acetylation disrupts the transcriptional programs of key oncogenic pathways, leading to effects such as cell cycle arrest, induction of apoptosis, and autophagy.[9]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity from various studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Target | Value | Assay Type | Reference |

| Ki | p300 | 400 nM | Cell-free HAT Assay | [8][9][12][13] |

| IC50 | p300 | 1.6 µM | Cell-free HAT Assay | [8] |

| Inhibition % | p300 | 86% at 10 µM | In Vitro HAT Assay | [12] |

Table 2: Cellular Effects of this compound

| Cell Line | Effect | Concentration | Duration | Reference |

| MCF7 | Antiproliferative (IC50) | 26.09 µM | 72 h | [14] |

| Prostate Cancer Cells | Apoptosis Induction | 20 µM | - | [12] |

| C3H10T1/2 Fibroblasts | Reduced H3/H4 Acetylation | 25 µM | 1-3 h | [9][12] |

| Pancreatic Cancer Cells | Reduced H3K9/18/27ac | 10-50 µM | - | [10][11] |

| Gastric Cancer Cells | Inhibition of Viability | 10 µM | 24 h | [15] |

| PC-3 (Prostate) | H3K27Ac Inhibition (EC50) | Modest vs A-485 | 3 h | [5] |

| gADSCs | Apoptosis Induction | 40 µM (IC50) | 24-72 h | [16] |

Signaling Pathways Modulated by this compound

p300/CBP act as central nodes in numerous signaling pathways by acetylating transcription factors and other regulatory proteins. This compound, by inhibiting p300/CBP, can significantly perturb these networks.

a) NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival.[13] The p65/RelA subunit of NF-κB is a known substrate of p300. Acetylation of p65 by p300 enhances its transcriptional activity.[1][13] this compound has been shown to inhibit the NF-κB pathway, reducing the expression of pro-inflammatory genes.[13]

References

- 1. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. p300-CBP coactivator family - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound ≥99% (sum of isomers, HPLC), solid, histone acetyltransferase p300 inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound inhibits G2/M cell cycle-related proteins and potentiates anti-tumor effects in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | histone acetyltransferase p300 inhibitor | TargetMol [targetmol.com]

- 13. The histone acetyltransferase p300 inhibitor this compound reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. Effects of the histone acetylase inhibitor this compound on growth and differentiation of adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]

C646: A Technical Guide to its Role and Application in Histone Acetylation Studies

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding C646

This compound is a potent, cell-permeable, and reversible small molecule inhibitor of the histone acetyltransferase (HAT) activity of p300 and its paralog, CREB-binding protein (CBP).[1] It functions as a competitive inhibitor with respect to acetyl-CoA, binding to the Lys-CoA binding pocket of p300.[1] Its selectivity for p300/CBP over other HATs, such as PCAF, GCN5, and MOZ, has established this compound as a critical chemical probe for elucidating the specific roles of p300/CBP in gene regulation, cell signaling, and disease pathogenesis.[1] This guide provides an in-depth overview of this compound, its mechanism, quantitative data on its activity, detailed experimental protocols for its use, and its impact on key cellular signaling pathways.

Chemical Properties of this compound:

Quantitative Data on this compound Activity

The efficacy and selectivity of this compound have been quantified across various biochemical and cellular assays. The following tables summarize key data points for easy reference and comparison.

Table 1: Inhibitory Potency and Selectivity of this compound

| Target Enzyme | Inhibition Constant (Ki) | IC₅₀ | Notes |

|---|---|---|---|

| p300 | 400 nM[3][4][5][6][7] | 1.6 µM[4][8] | Competitive inhibition versus Acetyl-CoA in cell-free assays. |

| PCAF, GCN5, Rtt109, Sas, MOZ | Not specified | >100 µM (estimated) | Elicits less than 10% inhibition against these HATs.[1] |

Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (Cell Viability) | Treatment Duration |

|---|---|---|---|

| Kasumi-1, SKNO-1 | Acute Myeloid Leukemia (AML), AML1-ETO-positive | ~10-20 µM | 24-72 hours[9] |

| PSN1, MIAPaCa2 | Pancreatic Cancer | ~30-40 µM | 72 hours[10][11] |

| Various Gastric Cancer Lines | Gastric Cancer | ~10-20 µM | 24-72 hours[12][13] |

| Prostate Cancer Lines | Prostate Cancer | ~20 µM | Not specified[3][14] |

| Melanoma & NSCLC Lines | Melanoma, Non-Small Cell Lung Cancer | ~10 µM | Not specified[1] |

Table 3: Cellular Effects of this compound on Histone Acetylation

| Cell Line | This compound Concentration | Effect on Histone Marks | Notes |

|---|---|---|---|

| C3H 10T1/2 (Mouse Fibroblasts) | 25 µM | Reduction in global H3 and H4 acetylation.[3] | Abrogates TSA-induced hyperacetylation.[3] |

| PSN1, MIAPaCa2 (Pancreatic) | 10-50 µM | Dose-dependent decrease in H3K9ac, H3K18ac, H3K27ac.[10] | |

| Gastric Cancer Cell Lines | 10 µM | Significant reduction in acetylated Histone H3 (Ac-H3).[12][13] |

| RAW264.7 (Murine Macrophages) | 7-30 µM | Counterintuitive slight increase in H3 acetylation.[5][7] | At concentrations ≥7 µM, this compound also inhibits HDACs.[5][7] |

Signaling Pathways Modulated by this compound

p300/CBP are crucial co-activators for a multitude of transcription factors, integrating various signaling pathways to control gene expression. By inhibiting p300/CBP, this compound can significantly alter these pathways, which is particularly relevant in cancer and inflammation research.

Key Affected Pathways:

-

NF-κB Pathway: p300 acetylates the p65 subunit of NF-κB, enhancing its transcriptional activity.[15] this compound treatment can inhibit this process, leading to the downregulation of pro-inflammatory and survival genes.[5][15] This makes this compound a valuable tool for studying inflammatory diseases and cancers with constitutive NF-κB activation.[5][7]

-

p53 Pathway: Acetylation of p53 by p300/CBP is critical for its stability and activation as a tumor suppressor. The effect of this compound on this pathway can be context-dependent, but it has been shown to augment p53 protein levels in some cancer cells.[6]

-

Androgen Receptor (AR) Signaling: In prostate cancer, p300/CBP are co-activators for the AR.[15] this compound treatment has been shown to interfere with AR function and induce apoptosis in both androgen-sensitive and castration-resistant prostate cancer cells.[3][15]

-

Hypoxia-Inducible Factor (HIF-1α) Pathway: p300/CBP are required for the transcriptional activity of HIF-1α, a key regulator of the cellular response to hypoxia, which is often implicated in tumor progression.[16]

Detailed Experimental Protocols

The following protocols provide a framework for studying the effects of this compound. Concentrations and incubation times should be optimized for specific cell types and experimental goals.

Western Blotting for Histone Acetylation Changes

This protocol is used to assess global changes in histone acetylation levels following this compound treatment.

Methodology:

-

Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with desired concentrations of this compound (e.g., 10-50 µM) or DMSO (vehicle control) for a specified duration (e.g., 6, 24, or 48 hours).[11][13]

-

Histone Extraction:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a Triton-based buffer (e.g., 0.5% Triton X-100 in PBS with protease inhibitors) on ice for 10 minutes to release nuclei.[17]

-

Centrifuge to pellet the nuclei (e.g., 1,000 x g for 10 min at 4°C).[17]

-

Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation to extract acid-soluble proteins (histones).[17]

-

Centrifuge at high speed to pellet debris and collect the supernatant containing histones.

-

-

Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3K27, anti-acetyl-H3K9) or total histone H3 (as a loading control) overnight at 4°C.[13]

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if this compound treatment alters histone acetylation at specific genomic loci, such as gene promoters.

Methodology:

-

Cell Treatment and Cross-linking:

-

Treat ~1-5 x 10⁷ cells with this compound (e.g., 40 µM for 48 hours) or DMSO.[11]

-

Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.[17]

-

Quench the reaction by adding glycine to a final concentration of 0.125 M.[17]

-

-

Cell Lysis and Chromatin Shearing:

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin lysate with Protein A/G beads.

-

Save a small aliquot of the lysate as the "Input" control.

-

Incubate the remaining lysate overnight at 4°C with an antibody specific for an acetylated histone (e.g., anti-H3K27ac) or a negative control IgG.[11]

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elute the chromatin complexes from the beads.

-

-

Reverse Cross-links and DNA Purification:

-

Add NaCl and incubate at 65°C for several hours to reverse the formaldehyde cross-links.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

-

-

Analysis:

-

Use quantitative PCR (qPCR) with primers specific to the promoter region of a target gene to quantify the enrichment of acetylated histones.[11] Normalize the IP signal to the input control.

-

Cell Viability Assay (MTS/MTT)

This assay measures the effect of this compound on cell proliferation and metabolic activity.

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1,500-8,000 cells per well and allow them to attach overnight.[10][21]

-

This compound Treatment: Add various concentrations of this compound (e.g., 10-50 µM) to the wells.[10] Include a vehicle-only (DMSO) control.

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, 72 hours) at 37°C.[10][22]

-

Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.[21][22] Viable cells with active metabolism will convert the reagent into a colored formazan product.

-

Absorbance Measurement: If using MTT, add a solubilizing agent (like DMSO) to dissolve the formazan crystals.[22] Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[21][22]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.

Considerations for Use

-

Selectivity: While this compound is highly selective for p300/CBP over other HATs, researchers should be aware of potential off-target effects.[1] Notably, at concentrations of 7 µM and higher, this compound has been reported to inhibit histone deacetylases (HDACs), which could lead to complex or counterintuitive results, such as an increase in histone acetylation in some contexts.[5][7]

-

Applications: this compound is extensively used as a pharmacological probe to study the biological functions of p300/CBP.[3] Its ability to induce cell cycle arrest, apoptosis, and autophagy has made it a valuable tool in cancer research, with demonstrated anti-tumor effects in models of leukemia, pancreatic cancer, gastric cancer, and prostate cancer.[3][9][11][12] It is also being explored for its anti-inflammatory properties.[5][23]

Conclusion

This compound is an indispensable tool for the specific inhibition of p300/CBP histone acetyltransferases. Its well-characterized mechanism of action and defined potency allow researchers to dissect the precise roles of these enzymes in health and disease. By employing the standardized protocols and understanding the quantitative data presented in this guide, scientists and drug development professionals can effectively leverage this compound to investigate the complex interplay of histone acetylation in cellular signaling and explore its therapeutic potential.

References

- 1. Histone Acetyltransferase p300 Inhibitor, this compound [sigmaaldrich.com]

- 2. This compound | C24H19N3O6 | CID 1285940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. The histone acetyltransferase p300 inhibitor this compound reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The histone acetyltransferase p300 inhibitor this compound reduces pro-inflammatory gene expression and inhibits histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. A Histone Acetyltransferase p300 Inhibitor this compound Induces Cell Cycle Arrest and Apoptosis Selectively in AML1-ETO-Positive AML Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound inhibits G2/M cell cycle-related proteins and potentiates anti-tumor effects in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Histone acetyltransferase p300/CBP inhibitor this compound blocks the survival and invasion pathways of gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. This compound | histone acetyltransferase p300 inhibitor | TargetMol [targetmol.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Histone western blot protocol | Abcam [abcam.com]

- 20. ChIP-seq: using high-throughput sequencing to discover protein-DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. thno.org [thno.org]

- 22. Effects of the histone acetylase inhibitor this compound on growth and differentiation of adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

C646 as a Chemical Probe for p300: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of C646, a widely used small molecule inhibitor of the histone acetyltransferase p300. This document details its mechanism of action, biochemical and cellular activities, and selectivity profile. It also provides detailed experimental protocols for key assays and discusses the critical considerations for its use as a chemical probe in research and drug development.

Introduction to p300 and the Role of this compound

The E1A-binding protein p300 (also known as EP300 or KAT3B) is a crucial transcriptional co-activator and histone acetyltransferase (HAT). p300 plays a pivotal role in a myriad of cellular processes, including gene regulation, cell cycle control, differentiation, and apoptosis, by acetylating histone and non-histone proteins.[1] Its dysregulation is implicated in various diseases, most notably cancer.

This compound is a cell-permeable, reversible, and competitive inhibitor of the p300 histone acetyltransferase.[2] It was identified through a structure-based in silico screening approach and has since become a valuable tool for elucidating the biological functions of p300. This compound competes with the acetyl-CoA substrate for the Lys-CoA binding pocket of p300.[2]

Biochemical and Cellular Activity of this compound

Potency and Efficacy

This compound is a potent inhibitor of p300 with a reported inhibitory constant (Ki) of 400 nM in cell-free assays.[3][4] In cellular contexts, this compound has been shown to effectively reduce histone acetylation and inhibit cell growth in various cancer cell lines.

Table 1: In Vitro and Cellular Potency of this compound against p300/CBP

| Assay Type | Target | Parameter | Value | Reference |

| Cell-free HAT assay | p300 | Ki | 400 nM | [3][4] |

| In vitro HAT assay | p300 | % Inhibition (at 10 µM) | 86% | [4] |

| Pancreatic Cancer Cells (PSN1, MIAPaCa2) | Histone H3 Acetylation | Effective Concentration | 20-30 µM | |

| Gastric Cancer Cell Lines (SGC-7901, MKN45, MGC-803, BGC-823, KATO III) | Cell Viability | IC50 | Not specified | [5] |

| Lymphoma Cells (SU-DHL-10) | Cell Proliferation | IC50 | 12.15 µM | [2] |

Selectivity Profile

This compound exhibits selectivity for p300 and its close homolog CREB-binding protein (CBP) over other histone acetyltransferases. However, at higher concentrations, off-target effects have been observed.

Table 2: Selectivity of this compound Against Other Acetyltransferases and Off-Target Enzymes

| Enzyme Family | Enzyme | Activity | Concentration | Reference |

| Histone Acetyltransferases (HATs) | PCAF | <10% inhibition | Not specified | [2] |

| GCN5 | <10% inhibition | Not specified | [2] | |

| MOZ | Not specified | Not specified | [6] | |

| Histone Deacetylases (HDACs) | HDAC1 | No inhibition | ≥ 7 µM | [6] |

| HDAC2 | Inhibition | ≥ 7 µM | [6] | |

| HDAC3 | Inhibition | ≥ 7 µM | [6] | |

| HDAC6 | Inhibition | ≥ 7 µM | [6] | |

| HDAC8 | Inhibition | ≥ 7 µM | [6] |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by inhibiting the acetyltransferase activity of p300, thereby modulating the acetylation status of histones and other proteins. This leads to alterations in gene expression and affects various signaling pathways crucial for cell fate.

Inhibition of Histone Acetylation

By blocking p300/CBP, this compound reduces the acetylation of histone H3 at lysines 18 and 27 (H3K18ac and H3K27ac), which are key marks for active enhancers and promoters.

References

- 1. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of this compound‐Based Proteolysis Targeting Chimeras Degraders of the Lysine Acetyltransferases CBP and p300 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound inhibits G2/M cell cycle-related proteins and potentiates anti-tumor effects in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone acetyltransferase p300/CBP inhibitor this compound blocks the survival and invasion pathways of gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

Understanding the Selectivity of C646 for p300/CBP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of C646, a widely used small molecule inhibitor, and its selectivity for the highly homologous histone acetyltransferases (HATs), p300 (also known as EP300 or KAT3B) and CREB-binding protein (CBP or CREBBP). As crucial transcriptional co-activators, p300 and CBP are implicated in a vast array of cellular processes, and their dysregulation is linked to various diseases, most notably cancer. This compound has emerged as a key chemical probe for elucidating the biological functions of these enzymes and as a foundational compound for therapeutic development.

Mechanism of Action and Selectivity Profile

This compound is a cell-permeable, pyrazolone-containing compound that acts as a potent and reversible inhibitor of the HAT activity of p300 and CBP.[1][2][3] It functions through a competitive mechanism, vying with the cofactor acetyl-CoA for binding to the enzyme's active site.[2][4] This mode of action prevents the transfer of acetyl groups to histone and non-histone protein substrates, thereby modulating gene expression and other cellular signaling events.

The selectivity of this compound is a critical aspect of its utility as a chemical probe. It was identified through virtual ligand screening and has been shown to be highly selective for p300/CBP over other related histone acetyltransferases.[1][2]

Quantitative Potency and Selectivity

The inhibitory activity of this compound has been quantified in various biochemical and cellular assays. The key parameters, inhibition constant (Ki) and half-maximal inhibitory concentration (IC50), demonstrate its potency against p300/CBP and its selectivity against other HATs.

| Target Enzyme | Inhibition Constant (Ki) | IC50 | Assay Type | Reference |

| p300 | 400 nM | 1.6 µM | Cell-free (Radioactive) | [1][5] |

| p300 | 400 nM | - | Cell-free | [6][7] |

| CBP | - | 0.6 - 0.9 µM | Cell-free | [8] |

Table 1: Potency of this compound against p300 and CBP.

| Enzyme Family | Off-Target Enzyme | Inhibition at 10 µM this compound | Reference |

| HAT | PCAF | < 10% | [2][3] |

| HAT | GCN5 | < 10% | [2][3] |

| HAT | MOZ | < 10% | [2][3] |

| HAT | Rtt109 | < 10% | [3] |

| HAT | Sas | < 10% | [3] |

| HAT | KAT8 | No inhibition | [9] |

| Other | Serotonin N-acetyltransferase | < 10% | [3] |

Table 2: Selectivity of this compound against other histone acetyltransferases.

It is important to note that while highly selective among HATs, some studies have reported off-target effects at higher concentrations. For instance, this compound was found to inhibit histone deacetylases (HDACs) at concentrations of 7 µM and higher.[9] This underscores the importance of using this compound at appropriate concentrations to ensure on-target activity.

Structural Basis of Selectivity

The selective binding of this compound to the p300 active site is governed by specific molecular interactions. This compound binds as the Z-isomer and forms crucial hydrogen bonds with the side chains of amino acid residues Thr1411, Tyr1467, Trp1466, and Arg1410 within the p300 catalytic domain.[1][5] These interactions effectively occupy the acetyl-CoA binding pocket, preventing the natural cofactor from binding and thus inhibiting the enzyme's catalytic activity.[2] Studies using site-directed mutants of p300 have confirmed the importance of these residues in conferring the inhibitor's potency.[1][5]

Key Experimental Protocols

The characterization of this compound's selectivity relies on a combination of biochemical and cellular assays. These experiments are designed to measure direct enzyme inhibition and confirm target engagement within a biological context.

Biochemical Assay: Radioactive Histone Acetyltransferase Assay

This assay directly measures the enzymatic activity of p300/CBP by quantifying the transfer of a radiolabeled acetyl group from [¹⁴C]-acetyl-CoA to a histone substrate.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.9, 5 mM DTT, 80 µM EDTA, 40 µg/ml BSA).[7]

-

Enzyme and Substrate Addition: To the buffer, add recombinant p300 or CBP enzyme (e.g., 5 nM), and a histone peptide substrate (e.g., 100 µM H4-15 peptide).[7]

-

Inhibitor Incubation: Add this compound over a range of concentrations. A DMSO control is run in parallel, ensuring the final DMSO concentration is constant across all reactions (<5%).[7]

-

Pre-incubation: Incubate the mixture at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.[7]

-

Reaction Initiation: Start the reaction by adding [¹⁴C]-acetyl-CoA.

-

Reaction Quenching: After a defined period (e.g., 10-20 minutes), stop the reaction by spotting the mixture onto P81 phosphocellulose filter paper and immersing it in a wash buffer.

-

Washing: Wash the filter papers multiple times to remove unincorporated [¹⁴C]-acetyl-CoA.

-

Detection: Measure the radioactivity retained on the filter paper using a scintillation counter. The amount of radioactivity is proportional to the HAT activity.

-

Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cellular Assay: Western Blot for Histone Acetylation

This assay assesses the ability of this compound to inhibit p300/CBP activity within cells by measuring changes in the acetylation levels of specific histone lysine residues, such as H3K27ac, a known mark deposited by p300/CBP.[6][10]

Methodology:

-

Cell Culture and Treatment: Plate a suitable cell line (e.g., HEK293T, MCF7) and allow them to adhere.[10] Treat the cells with varying concentrations of this compound (and a DMSO vehicle control) for a specified duration (e.g., 12-24 hours).[6]

-

Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and deacetylase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the acetylated histone mark of interest (e.g., anti-H3K27ac).

-

Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Incubate the membrane with a primary antibody for a loading control (e.g., anti-Total Histone H3 or anti-Actin).

-

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the acetyl-histone signal to the loading control to determine the dose-dependent effect of this compound on histone acetylation.

Cellular Target Engagement Assay: CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound physically binds to its intended target inside the complex environment of a cell.[11][12] The principle is that ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.

Methodology:

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat aliquots of the treated cells across a range of temperatures.

-

Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

-

Protein Detection: Analyze the amount of soluble p300/CBP remaining at each temperature using Western blotting or mass spectrometry.

-

Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.

Modulation of p300/CBP-Dependent Signaling Pathways

p300 and CBP act as critical signaling hubs, integrating inputs from multiple pathways to regulate gene expression programs that control cell proliferation, differentiation, and apoptosis.[13][14] By inhibiting these co-activators, this compound can profoundly impact these pathways.

NF-κB Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation and cell survival.[13] The p65 subunit of NF-κB is a direct substrate of p300/CBP. Acetylation of p65 by p300/CBP enhances its transcriptional activity.[9] this compound has been shown to decrease pro-inflammatory gene expression by inhibiting NF-κB activity, presumably by blocking p65 acetylation.[1][9]

Wnt/β-catenin Pathway: The Wnt signaling pathway is crucial for embryogenesis and tissue homeostasis, and its aberrant activation is a hallmark of many cancers.[13] p300 and CBP can act as co-activators for β-catenin, the key effector of the pathway, to drive the expression of Wnt target genes.[15] However, they can also repress Wnt signaling through direct interaction with TCF transcription factors.[15] Inhibition of the p300/CBP-β-catenin interaction is a key strategy for targeting Wnt-driven cancers.[13]

Other Pathways: this compound has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[16] This is achieved by interfering with pathways such as the androgen receptor (AR) pathway in prostate cancer and by disrupting the association of RNA polymerase II with inducible genes.[7]

References

- 1. apexbt.com [apexbt.com]

- 2. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound ≥99% (sum of isomers, HPLC), solid, histone acetyltransferase p300 inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Development of this compound‐Based Proteolysis Targeting Chimeras Degraders of the Lysine Acetyltransferases CBP and p300 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The histone acetyltransferase p300 inhibitor this compound reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. p300/CBP cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 11. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]

- 12. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.biologists.com [journals.biologists.com]

- 15. embopress.org [embopress.org]

- 16. Effects of the histone acetylase inhibitor this compound on growth and differentiation of adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of C646 on the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism and effects of C646, a potent and selective small molecule inhibitor of the p300/CREB-binding protein (CBP) histone acetyltransferases (HATs), on the nuclear factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses and is implicated in the pathogenesis of numerous diseases, including cancer.[1][2][3] this compound modulates NF-κB activity by inhibiting the acetylation of the p65/RelA subunit, thereby attenuating the transcription of pro-inflammatory genes.[4] This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's role as a modulator of NF-κB signaling.

Introduction to this compound and the NF-κB Signaling Pathway

This compound is a cell-permeable, reversible, and competitive inhibitor of the p300/CBP family of histone acetyltransferases.[5][6] It exhibits a high degree of selectivity for p300/CBP over other HATs such as PCAF, GCN5, and MOZ.[5] The p300/CBP proteins are crucial transcriptional co-activators that play a pivotal role in regulating gene expression through the acetylation of histone and non-histone proteins.[4][7]

The NF-κB family of transcription factors are key mediators of the immune and inflammatory responses.[1][2] In unstimulated cells, NF-κB dimers, most commonly the p50/p65 heterodimer, are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[8] Upon stimulation by various signals, such as inflammatory cytokines or pathogens, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[8][9][10] This allows the p50/p65 heterodimer to translocate to the nucleus, where it binds to specific DNA sequences and recruits co-activators, including p300/CBP, to initiate the transcription of target genes.[4][11] The acetylation of the p65 subunit by p300/CBP is a critical post-translational modification that enhances its transcriptional activity.[4]

Mechanism of Action of this compound on NF-κB Signaling

This compound exerts its inhibitory effect on the NF-κB pathway primarily by targeting the HAT activity of p300/CBP. By preventing the acetylation of key lysine residues on the p65 subunit, this compound diminishes the transcriptional efficacy of NF-κB.

The Canonical NF-κB Signaling Pathway and this compound Intervention

The following diagram illustrates the canonical NF-κB signaling pathway and highlights the point of intervention by this compound.

As depicted in Figure 1, this compound directly inhibits p300/CBP, preventing the acetylation of the p65 subunit of NF-κB in the nucleus. This acetylation, particularly on lysines 218, 221, and 310, is known to increase the transcriptional activity of p65.[4] Consequently, the inhibition of this process by this compound leads to a reduction in the expression of NF-κB target genes.

Off-Target Effects and Selectivity

It is important to note that while this compound is a potent p300/CBP inhibitor, some studies have reported a lack of selectivity at higher concentrations. For instance, this compound has been observed to inhibit histone deacetylases (HDACs) at concentrations of 7 μM and higher.[4][12] This could lead to complex cellular effects, as HDAC inhibition can have broad consequences on gene expression. Additionally, in some cellular contexts, this compound treatment has paradoxically resulted in an increase in the acetylation of certain histone residues, such as H3K9.[13][14] This has been attributed to a compensatory upregulation of other HATs like TIP60 and PCAF.[13][14] These findings underscore the importance of careful dose-response studies and consideration of the specific cellular context when interpreting experimental results.

Quantitative Data on this compound's Effect on NF-κB Signaling

The following tables summarize the quantitative data available from preclinical studies on the inhibitory effects of this compound.

Table 1: Inhibitory Potency of this compound

| Parameter | Value | Target | Reference |

| Ki | 400 nM (0.4 µM) | p300 Histone Acetyltransferase | [4][5][6][12] |

Table 2: Effective Concentrations of this compound in Cellular Assays

| Effect | Cell Line | Concentration | Reference |

| Significant inhibition of NF-κB promoter activity | RAW-Blue murine macrophages | ≥ 15 µM | [4] |

| Dose-dependent decrease in TNFα gene expression | RAW264.7 murine macrophages | Significant at 30 µM | [4] |

| Inhibition of histone H3 acetylation | Pancreatic cancer cell lines (PSN1, MIAPaCa2) | 10-50 µM | [15] |

| Induction of apoptosis | AML1-ETO-positive AML cells | Lower doses compared to AE-negative cells | [16] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the effects of this compound on the NF-κB signaling pathway.

General Experimental Workflow

The diagram below outlines a typical workflow for assessing the impact of this compound on NF-κB activity and target gene expression.

NF-κB Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

-

Cell Line: RAW-Blue™ cells (InvivoGen) are murine macrophages that express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

-

Protocol:

-

Seed RAW-Blue™ cells in a 96-well plate.

-

Pre-treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 16 hours).[4]

-

Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) and interferon-gamma (IFNγ) (e.g., 10 ng/mL each), for a further period (e.g., 4 hours) in the continued presence of this compound.[4]

-

Collect the cell culture supernatant.

-

Measure SEAP activity using a suitable detection reagent (e.g., QUANTI-Blue™) and a spectrophotometer.

-

Normalize the results to a control group to determine the percentage of NF-κB inhibition.

-

Quantitative Real-Time PCR (RT-qPCR)

RT-qPCR is used to measure the mRNA levels of NF-κB target genes.

-

Protocol:

-

Treat cells (e.g., RAW264.7) with this compound and/or an inflammatory stimulus as described above.

-

Isolate total RNA using a suitable kit (e.g., TRIzol reagent).

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using gene-specific primers for target genes (e.g., TNFα, IL6, NOS2) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

-

Western Blotting

Western blotting is employed to analyze the levels of total and post-translationally modified proteins in the NF-κB pathway.

-

Protocol:

-

Prepare whole-cell lysates or nuclear/cytoplasmic fractions from treated cells.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-IκBα, total IκBα, p65, acetylated-p65, acetylated histones, loading control like β-actin or GAPDH).

-

Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software.

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to determine the binding of specific proteins, such as p65 or acetylated histones, to the promoter regions of NF-κB target genes.

-

Protocol:

-

Treat cells with this compound and/or an inflammatory stimulus.

-

Cross-link proteins to DNA using formaldehyde.

-

Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.

-

Immunoprecipitate the protein-DNA complexes using an antibody specific to the protein of interest (e.g., anti-p65, anti-acetyl-H3K27).

-

Reverse the cross-links and purify the immunoprecipitated DNA.

-

Quantify the amount of target DNA (promoter regions of NF-κB target genes) using qPCR.

-

Results are typically expressed as a percentage of the input chromatin.

-

Conclusion

This compound is a valuable research tool for investigating the role of p300/CBP and protein acetylation in the NF-κB signaling pathway. By inhibiting the HAT activity of p300/CBP, this compound effectively reduces the transcriptional activity of NF-κB and suppresses the expression of pro-inflammatory genes.[4][7] The quantitative data and experimental protocols provided in this guide offer a framework for designing and interpreting studies aimed at elucidating the intricate regulatory mechanisms of NF-κB signaling. However, researchers should remain mindful of the potential for off-target effects, particularly at higher concentrations, and consider the cellular context when evaluating the effects of this compound. Further research into the development of even more specific p300/CBP inhibitors will be crucial for translating these findings into therapeutic applications for inflammatory diseases and cancer.

References

- 1. NF-κB in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. NF-κB signaling in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The histone acetyltransferase p300 inhibitor this compound reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epigentek.com [epigentek.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IκB Kinase-Independent IκBα Degradation Pathway: Functional NF-κB Activity and Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 11. Mechanism of Action of a Distal NF-κB-Dependent Enhancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The histone acetyltransferase p300 inhibitor this compound reduces pro-inflammatory gene expression and inhibits histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of the histone acetylase inhibitor this compound on growth and differentiation of adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of the histone acetylase inhibitor this compound on growth and differentiation of adipose-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound inhibits G2/M cell cycle-related proteins and potentiates anti-tumor effects in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A histone acetyltransferase p300 inhibitor this compound induces cell cycle arrest and apoptosis selectively in AML1-ETO-positive AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of C646 on Gene Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

C646 is a potent and selective small molecule inhibitor of the p300/CBP family of histone acetyltransferases (HATs), crucial regulators of gene transcription. This guide provides an in-depth exploration of the molecular mechanisms of this compound, its impact on various signaling pathways, and detailed experimental protocols for its study.

Core Mechanism of Action

This compound acts as a competitive inhibitor of the histone acetyltransferase p300 and its close homolog, CREB-binding protein (CBP), with a reported inhibition constant (Ki) of 400 nM.[1][2] By binding to the HAT domain, this compound blocks the transfer of acetyl groups from acetyl-CoA to lysine residues on histone tails and other protein substrates. This inhibition of acetylation, particularly on histone H3 at lysines 9, 18, and 27 (H3K9ac, H3K18ac, H3K27ac), leads to a more condensed chromatin structure, rendering gene promoters less accessible to transcription factors and the transcriptional machinery, ultimately resulting in the repression of gene expression.[3][4]

While its primary mechanism is the inhibition of p300/CBP, some studies have noted that at higher concentrations (starting from 7 μM), this compound can also exhibit inhibitory effects on histone deacetylases (HDACs), which could lead to a paradoxical increase in global histone acetylation.[5][6] This highlights the importance of careful dose-response studies to delineate its precise effects in experimental systems.

Impact on Key Signaling Pathways

The inhibitory action of this compound on p300/CBP has profound effects on numerous signaling pathways that are critical in both normal physiology and disease states.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. The transcriptional activity of the p65 subunit of NF-κB is enhanced by p300/CBP-mediated acetylation.[5] By inhibiting p300/CBP, this compound effectively reduces the acetylation of p65, thereby dampening the expression of pro-inflammatory genes.[5][6][7]

Caption: this compound inhibits NF-κB mediated pro-inflammatory gene transcription.

Cancer-Related Pathways

This compound has demonstrated significant anti-neoplastic effects in various cancer models by impinging on pathways essential for cell survival, proliferation, and invasion.[8][9] Treatment with this compound has been shown to downregulate the expression of key proteins such as c-Met, Akt, and Bcl-2, while upregulating the pro-apoptotic protein Bax.[8][9] Furthermore, it can induce cell cycle arrest by inhibiting the expression of cell cycle-associated genes like Cyclin B1 and CDK1.[3]

Caption: this compound downregulates oncogenic pathways in cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cellular processes and gene expression.

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Target | Assay Type |

| Ki | 400 nM | p300 | Cell-free |

| IC50 | Varies (µM range) | p300/CBP | In vitro/Cell-based |

Table 2: Effects of this compound on Gene Expression

| Gene(s) | Effect | Cell Type/Model | This compound Concentration |

| TNFα, iNOS, IL-1β, IL-12b | Inhibition | Murine Macrophages (RAW264.7), Precision-cut lung slices | 15-30 µM |

| COX-2 | Inhibition | Animal model of neuropathic pain | Not specified |

| PLK1, αSMA, COLI | Inhibition | TGFβ-activated LX2 cells | 20 µM |

| Cyclin B1, CDK1 | Inhibition | Pancreatic cancer cells (PSN1, MIAPaCa2) | 30 µM |

| c-Met, Akt, Bcl-2, Cyclin D1, MMP7, MMP9 | Inhibition | Gastric cancer cell lines | Not specified |

| p53, p21 | Augmentation | Cervical cancer cells | Dose-dependent |

Table 3: Cellular Effects of this compound

| Effect | Cell Type/Model | This compound Concentration |

| Apoptosis Induction | Prostate and Gastric cancer cells | 20-25 µM |

| Inhibition of Cell Proliferation | Pancreatic cancer cells | 20-30 µM |

| G2/M Cell Cycle Arrest | Pancreatic cancer cells | 30 µM |

| Radiosensitization | Non-small cell lung carcinoma cells | Not specified |

Detailed Experimental Protocols

Western Blot Analysis for Histone Acetylation

-

Cell Culture and Treatment: Plate cells (e.g., A549, MIAPaCa2) at a density of 1x10^6 cells per 100 mm dish. Allow cells to adhere overnight. Treat cells with desired concentrations of this compound (e.g., 10, 20, 40 µM) or DMSO as a vehicle control for 24-48 hours.

-

Histone Extraction: Aspirate media, wash cells with ice-cold PBS containing 5 mM sodium butyrate (to inhibit HDAC activity). Lyse cells in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% (v/v) NaN3) on ice for 10 minutes. Centrifuge at 2000 rpm for 10 minutes at 4°C to pellet the nuclei. Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation. Centrifuge at 2000 rpm for 10 minutes at 4°C and collect the supernatant containing the acid-soluble histones.

-

Protein Quantification: Determine protein concentration using a Bradford or BCA protein assay.

-

SDS-PAGE and Transfer: Load 15-20 µg of histone extract per lane on a 15% SDS-polyacrylamide gel. Run the gel and transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3 (Lys9), anti-acetyl-Histone H3 (Lys27)) and a loading control (e.g., anti-Histone H3) overnight at 4°C. Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Wash again and develop the blot using an ECL substrate.

RT-qPCR for Gene Expression Analysis

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound as described above.

-

RNA Extraction: After treatment, wash cells with PBS and lyse them directly in the well using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen). Purify total RNA according to the manufacturer's protocol, including an on-column DNase digestion step.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random hexamer primers.

-

qPCR: Perform quantitative PCR using a SYBR Green-based master mix and gene-specific primers. A typical reaction setup is: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and nuclease-free water to a final volume of 20 µL. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization. Analyze the data using the 2^-ΔΔCt method.

Chromatin Immunoprecipitation (ChIP) Assay

-

Cell Culture and Crosslinking: Grow cells to 80-90% confluency and treat with this compound. Crosslink proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

-

Cell Lysis and Sonication: Wash cells with ice-cold PBS and harvest. Lyse the cells and nuclei. Shear the chromatin by sonication to obtain DNA fragments of 200-1000 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose/magnetic beads. Incubate the chromatin overnight at 4°C with an antibody specific for the protein of interest (e.g., anti-p300, anti-H3K27ac) or a negative control IgG.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washes and Elution: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding. Elute the complexes from the beads.

-

Reverse Crosslinking and DNA Purification: Reverse the crosslinks by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K. Purify the immunoprecipitated DNA using a PCR purification kit.

-

Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter regions of target genes.

Experimental Workflow Visualization

Caption: A typical experimental workflow to investigate the impact of this compound.

This guide provides a comprehensive overview of the current understanding of this compound's impact on gene transcription. As research progresses, a more nuanced picture of its cellular effects and therapeutic potential will continue to emerge. The provided protocols and data serve as a foundation for researchers to design and execute further investigations into this important epigenetic modulator.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound inhibits G2/M cell cycle-related proteins and potentiates anti-tumor effects in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The histone acetyltransferase p300 inhibitor this compound reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The histone acetyltransferase p300 inhibitor this compound reduces pro-inflammatory gene expression and inhibits histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bms-626529.com [bms-626529.com]

- 8. researchgate.net [researchgate.net]

- 9. Histone acetyltransferase p300/CBP inhibitor this compound blocks the survival and invasion pathways of gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

C646: A Technical Guide to its Role in Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

C646 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and its paralog, CREB-binding protein (CBP). These enzymes are critical transcriptional coactivators that play a pivotal role in regulating gene expression through the acetylation of histone and non-histone proteins. Dysregulation of p300/CBP activity is implicated in various pathologies, including cancer, making them attractive therapeutic targets. This technical guide provides an in-depth overview of the mechanism by which this compound induces cell cycle arrest, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams. By elucidating the core functions of this compound, this document aims to facilitate further research and drug development efforts targeting the p300/CBP axis.

Introduction to this compound and its Target: p300/CBP

This compound is a competitive inhibitor of the acetyl-CoA binding site of p300/CBP, exhibiting a Ki (inhibition constant) of 400 nM in cell-free assays.[1] This selective inhibition prevents the transfer of acetyl groups to lysine residues on histone tails and other protein substrates. The histone acetyltransferases p300 and CBP are key regulators of chromatin structure and gene transcription.[2] By acetylating histones, they promote a more relaxed chromatin state, facilitating access for the transcriptional machinery.[3] Consequently, inhibition of p300/CBP by this compound leads to a global reduction in histone acetylation, impacting the expression of a multitude of genes, including those essential for cell cycle progression.[4][5]

Mechanism of this compound-Induced Cell Cycle Arrest

This compound has been demonstrated to induce cell cycle arrest at different phases, primarily G1 and G2/M, depending on the cellular context and cancer type. This arrest is a direct consequence of the altered expression of key cell cycle regulatory proteins.

G1 Phase Arrest

In several cancer cell lines, including acute myeloid leukemia (AML) and gastric cancer, this compound treatment leads to an accumulation of cells in the G0/G1 phase of the cell cycle.[4][5][6] This G1 arrest is often associated with the downregulation of Cyclin D1, a critical protein for the G1 to S phase transition.[6] The inhibition of p300/CBP by this compound can suppress the transcription of the CCND1 gene, which encodes Cyclin D1.

G2/M Phase Arrest

In other cellular contexts, such as pancreatic cancer, this compound has been shown to induce a robust G2/M arrest.[7][8][9][10] This is achieved through the transcriptional repression of genes essential for the G2/M transition and mitosis, including CCNB1 (encoding Cyclin B1) and CDK1 (encoding Cyclin-Dependent Kinase 1).[8][10][11] The reduced expression of these proteins prevents the formation of the active Cyclin B1/CDK1 complex, which is necessary for entry into mitosis.

Quantitative Data on this compound-Induced Cell Cycle Arrest

The following tables summarize the quantitative effects of this compound on cell cycle distribution in various cancer cell lines as reported in the literature.

Table 1: Effect of this compound on Cell Cycle Distribution in Pancreatic Cancer Cells [7]

| Cell Line | Treatment | % G1 | % S | % G2/M |

| PSN1 | DMSO (Control) | 55.1% | 24.3% | 20.6% |

| 30 µM this compound (48h) | 35.2% | 15.1% | 49.7% | |

| MIAPaCa2 | DMSO (Control) | 60.3% | 21.1% | 18.6% |

| 30 µM this compound (48h) | 40.1% | 14.2% | 45.7% | |

| Panc1 | DMSO (Control) | 58.2% | 22.5% | 19.3% |

| 40 µM this compound (48h) | 42.3% | 16.8% | 40.9% |

Table 2: Dose-Dependent G2/M Arrest in PSN1 Pancreatic Cancer Cells by this compound [7]

| This compound Concentration (µM) | % G2/M Phase (48h) |

| 0 (DMSO) | 20.6% |

| 10 | 25.3% |

| 20 | 38.1% |

| 30 | 49.7% |

Table 3: Effect of this compound on Cell Cycle Distribution in Gastric Cancer Cells [6]

| Cell Line | Treatment | % G0/G1 | % S | % G2/M |

| SGC-7901 | DMSO (Control) | 55.4% | 30.1% | 14.5% |

| 10 µmol/l this compound (6h) | 70.2% | 18.3% | 11.5% | |

| MGC-803 | DMSO (Control) | 58.1% | 28.7% | 13.2% |

| 10 µmol/l this compound (6h) | 72.5% | 15.4% | 12.1% | |

| BGC-823 | DMSO (Control) | 60.3% | 25.9% | 13.8% |

| 10 µmol/l this compound (6h) | 75.1% | 13.2% | 11.7% | |

| KATO III | DMSO (Control) | 62.5% | 23.1% | 14.4% |

| 10 µmol/l this compound (6h) | 78.3% | 10.9% | 10.8% |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action Leading to Cell Cycle Arrest

Caption: this compound inhibits p300/CBP, leading to reduced histone acetylation and downregulation of cell cycle genes, resulting in cell cycle arrest.

Experimental Workflow for Cell Cycle Analysis by Flow Cytometry

References

- 1. selleckchem.com [selleckchem.com]

- 2. Cell cycle regulation of the transcriptional coactivators p300 and CREB binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A histone acetyltransferase p300 inhibitor this compound induces cell cycle arrest and apoptosis selectively in AML1-ETO-positive AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Histone Acetyltransferase p300 Inhibitor this compound Induces Cell Cycle Arrest and Apoptosis Selectively in AML1-ETO-Positive AML Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound inhibits G2/M cell cycle-related proteins and potentiates anti-tumor effects in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound inhibits G2/M cell cycle-related proteins and potentiates anti-tumor effects in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for C646, a Selective p300/CBP Histone Acetyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro use of C646, a potent and selective small molecule inhibitor of the p300/CBP family of histone acetyltransferases (HATs).

Introduction

This compound is a cell-permeable, competitive inhibitor of the p300/CBP HATs with a reported Ki of 400 nM.[1][2] It acts by competing with acetyl-CoA for the Lys-CoA binding pocket of p300. This inhibition of p300/CBP activity leads to a reduction in the acetylation of histone and non-histone protein targets, thereby modulating gene expression and cellular processes. This compound has been widely used as a chemical probe to investigate the roles of p300/CBP in various biological processes, including cell cycle progression, apoptosis, and inflammation.[2][3][4] In cancer cell lines, this compound has been shown to induce cell cycle arrest, apoptosis, and autophagy.[2][4]

Mechanism of Action

This compound selectively targets the catalytic HAT domain of p300 and CBP. By inhibiting the acetyltransferase activity of these coactivators, this compound can suppress the expression of various genes involved in cell growth and survival. For instance, it has been shown to interfere with the NF-κB and androgen receptor (AR) signaling pathways.[2][3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. The histone acetyltransferase p300 inhibitor this compound reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits G2/M cell cycle-related proteins and potentiates anti-tumor effects in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

Optimal C646 Concentration in Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals